

Conformational Landscape of (1-Fluorocyclopropyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (1-Fluorocyclopropyl)methanol

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Introduction

(1-Fluorocyclopropyl)methanol is a fascinating molecule that presents a rich conformational landscape arising from the interplay of the flexible hydroxymethyl group and the rigid, strained fluorocyclopropyl ring. Understanding the preferred three-dimensional arrangements of this molecule is crucial for elucidating its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The presence of the highly electronegative fluorine atom introduces unique stereoelectronic effects that significantly influence the conformational preferences.

This technical guide provides an in-depth analysis of the conformational properties of **(1-Fluorocyclopropyl)methanol**, drawing upon experimental data from microwave spectroscopy and theoretical insights from quantum chemical calculations. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to offer a thorough understanding of the structural dynamics of this molecule.

Conformational Isomers and Intramolecular Interactions

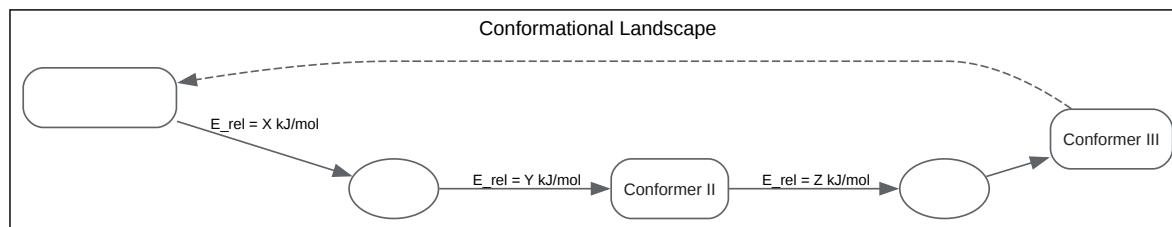
The primary degree of conformational freedom in **(1-Fluorocyclopropyl)methanol** is the rotation around the C-C bond connecting the cyclopropyl ring and the methanol moiety. This

rotation gives rise to several possible conformers. Quantum chemical calculations have been instrumental in identifying the potential energy minima on the rotational surface.

A key stabilizing interaction that governs the conformational preference is the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom. This interaction significantly lowers the energy of specific conformers where these two atoms are in close proximity.

Visualization of Conformers

The relationship between the different conformers can be visualized as a potential energy surface. The following diagram illustrates the key conformers and the transition states connecting them.



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Caption: Potential energy landscape of **(1-Fluorocyclopropyl)methanol** conformers.

Experimental Determination of Conformational Preference

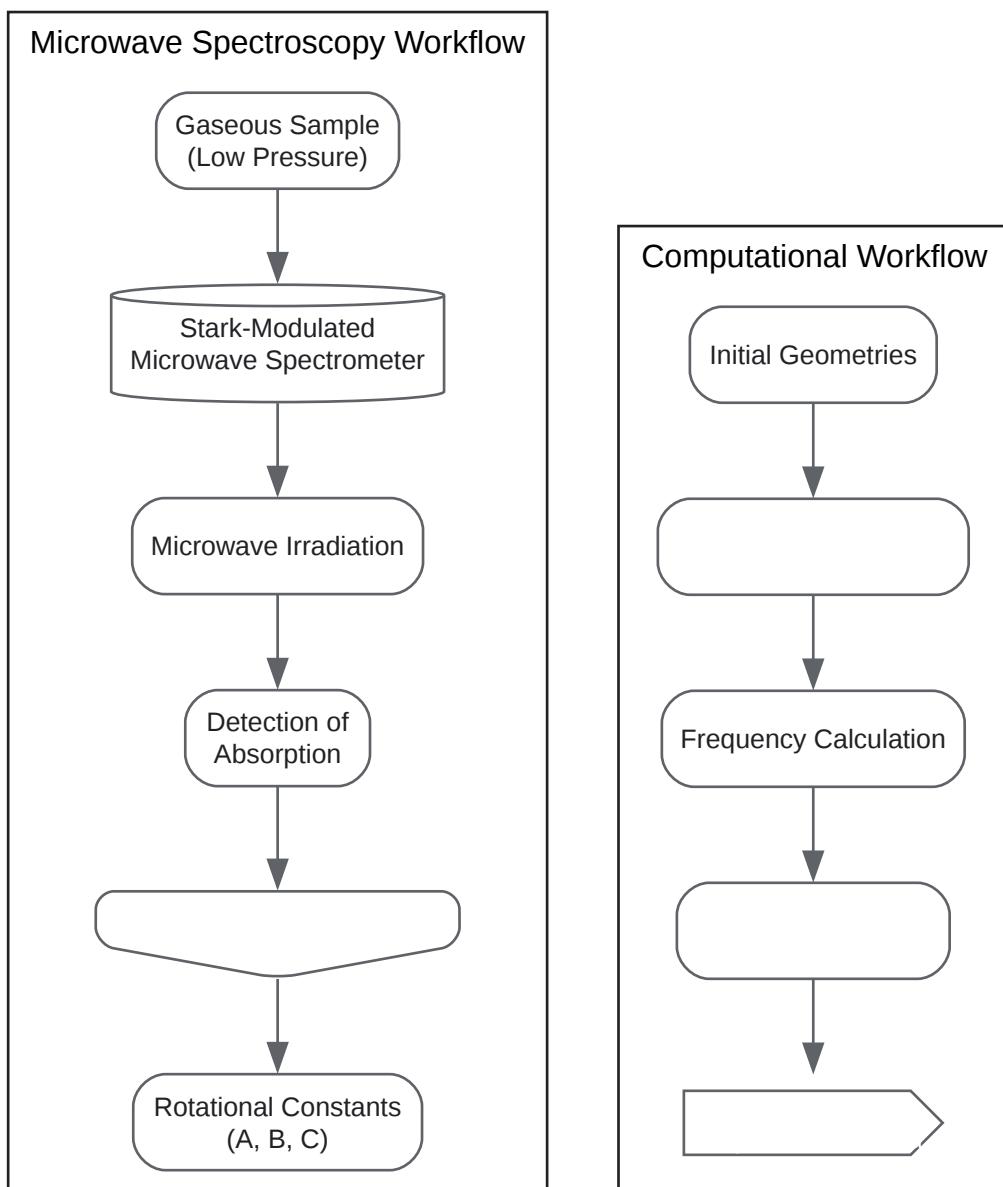
Microwave spectroscopy is a powerful experimental technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the rotational spectrum, it is possible to identify the moments of inertia and, consequently, the geometry of the most stable conformer.

Experimental Protocol: Stark-Modulated Microwave Spectroscopy

The rotational spectrum of **(1-Fluorocyclopropyl)methanol** and its deuterated isotopologue (-OD) were recorded using a Stark-modulated microwave spectrometer. A brief outline of the experimental procedure is as follows:

- Sample Preparation: A stable sample of **(1-Fluorocyclopropyl)methanol** is introduced into the spectrometer's absorption cell at a low pressure to minimize intermolecular interactions.
- Microwave Radiation: The sample is irradiated with microwave radiation over a specific frequency range.
- Stark Modulation: A square-wave electric field (Stark field) is applied across the sample. This field interacts with the molecule's dipole moment, causing a splitting and shifting of the rotational energy levels.
- Detection: The absorption of microwave radiation is detected, and the signal is demodulated at the Stark modulation frequency. This enhances the signal-to-noise ratio and aids in the assignment of rotational transitions.
- Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and, in some cases, the dipole moment components.

The following diagram illustrates the general workflow of a microwave spectroscopy experiment for conformational analysis.



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